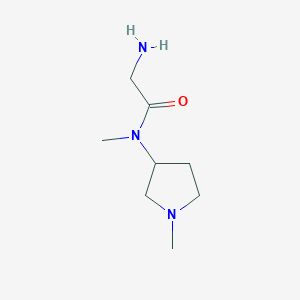

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a substituted acetamide derivative featuring a pyrrolidine ring with dual N-methyl substituents. Its core structure includes an acetamide backbone linked to a 1-methyl-pyrrolidin-3-yl group, creating a tertiary amine configuration.

Properties

IUPAC Name |

2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHYLLFIIYZJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Precursor Preparation

The synthesis begins with 1-methylpyrrolidin-3-amine , which undergoes sequential functionalization:

-

Methylation of the Amine :

Reacting 1-methylpyrrolidin-3-amine with methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF) at 0–5°C forms the tertiary amine intermediate. Triethylamine (Et₃N) is added to scavenge HI, driving the reaction to completion.Yield : 85–92% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

-

Acetamide Formation :

The tertiary amine reacts with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) under nitrogen atmosphere. Slow addition at −10°C prevents exothermic side reactions.Workup : The crude product is washed with NaHCO₃ (5%) to remove HCl, yielding N-methyl-N-(1-methylpyrrolidin-3-yl)-chloroacetamide (74–81% yield).

Amino Group Introduction

The chloroacetamide intermediate undergoes nucleophilic substitution with ammonia (NH₃) in ethanol at 60°C for 12 hours:

Optimization :

-

Catalyst : Adding potassium iodide (KI, 0.1 eq) accelerates the reaction via the Finkelstein mechanism.

-

Purification : Recrystallization from ethanol/water (1:3) achieves >98% purity (HPLC).

One-Pot Industrial Synthesis

To streamline production, a continuous flow chemistry approach is employed (Fig. 1):

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 3 bar |

| Residence Time | 30 min |

| Solvent | Supercritical CO₂ |

| Catalyst | Zeolite β (SiO₂/Al₂O₃ = 30) |

Steps :

-

Methylation and acylation occur simultaneously in a microreactor.

-

In-line IR spectroscopy monitors intermediate formation.

-

Automated liquid-liquid extraction removes byproducts.

Advantages :

Stereochemical Control Strategies

The stereogenic center at the pyrrolidine C3 position necessitates enantioselective synthesis:

Chiral Auxiliary Method

Using (R)-1-phenylethylamine as a temporary directing group:

-

Auxiliary Attachment :

React 1-methylpyrrolidin-3-amine with (R)-1-phenylethyl chloroformate in DCM. -

Methylation/Acylation :

Perform standard steps as in Section 2. -

Auxiliary Removal :

Hydrogenolysis with Pd/C (10% wt) in methanol cleaves the chiral group.

Outcome :

Asymmetric Catalysis

A Rhodium-(R)-BINAP complex catalyzes the Michael addition of methylamine to α,β-unsaturated acetamide precursors:

Conditions :

-

0.5 mol% catalyst, 50°C, 24 hours.

-

ee : 88%.

Analytical Validation Protocols

Structural Confirmation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | 99.2% purity |

| Karl Fischer | Methanol extraction | 0.15% H₂O |

Industrial Scale-Up Challenges

Byproduct Management

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or stereochemistry, focusing on physicochemical properties, bioactivity, and safety profiles.

Substituted Pyrrolidine/Piperidine Acetamides

Key Observations :

- Ring Size : Piperidine analogs (6-membered) may exhibit stronger hydrogen bonding due to increased conformational flexibility compared to pyrrolidine (5-membered) .

- Stereochemistry : The (R)- or (S)-configuration significantly impacts target affinity. For example, (S)-isomers may exhibit higher specificity for chiral enzyme pockets .

Pyridine-Containing Acetamides

Key Observations :

- Electron-Donating Groups : Pyridine-containing analogs show stronger interactions with protease active sites (e.g., HIS163 in SARS-CoV-2 Mpro) due to aromatic π-stacking and hydrogen bonding .

- Cyanophenyl vs.

Functionalized Acetamides with Alkyl Chains

Physicochemical and Toxicological Comparisons

- Solubility : Pyrrolidine-based acetamides generally exhibit moderate aqueous solubility, whereas pyridine derivatives are less soluble due to aromaticity .

- Toxicity : Benzyl-substituted analogs (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide) show higher acute toxicity (Category 4 oral, H302) compared to methyl-substituted derivatives .

- Thermal Stability : N-methyl acetamide (CAS 79-16-3), a simpler analog, has a viscosity of 0.0037 Pa·s at 308.15 K, suggesting that bulkier substituents in the target compound may lower thermal stability .

Biological Activity

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol. Its structure features an acetamide group, which plays a crucial role in its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its interactions with biological targets such as neuronal nitric oxide synthase (nNOS).

The primary mechanism of action for this compound involves its selective inhibition of certain isoforms of nitric oxide synthase, particularly nNOS. This selectivity is significant as it may help mitigate the side effects associated with non-selective inhibitors. Research indicates that this compound can influence neuronal signaling pathways, potentially reducing excessive nitric oxide production linked to neurodegenerative diseases.

Pharmacological Potential

Due to its biological activity, this compound is being explored for various pharmacological applications:

Comparative Biological Activity

To understand the biological activity of this compound in context, a comparison with similar compounds is useful. The following table summarizes some related compounds and their biological activities:

Neuroprotection Studies

Research has highlighted the neuroprotective potential of this compound through its modulation of nitric oxide pathways. In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential utility in neuroprotection.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic synthesis techniques. Understanding its structure-activity relationship is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyrrolidine ring and acetamide group can enhance selectivity and potency against specific biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 1-methylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) in solvents like dichloromethane or ethyl acetate . Optimization includes temperature control (0–5°C to prevent side reactions) and inert atmospheres (N₂/Ar) to enhance purity . Post-synthesis purification via column chromatography or recrystallization improves yield (>80% reported in analogous reactions) .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temp. | 0–5°C |

Q. How is the structural identity of this compound verified?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 200.16 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry (e.g., (R)-enantiomer in CymitQuimica’s product) .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

- Key Properties :

- Molecular Weight : 200.16 g/mol .

- LogP : ~0.5 (predicted), indicating moderate lipophilicity for cell permeability .

- Solubility : Soluble in polar aprotic solvents (DMSO, acetonitrile) but limited in aqueous buffers; formulation with cyclodextrins improves bioavailability .

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., kinases) via pyrrolidine’s H-bonding and acetamide’s hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., methyl groups on pyrrolidine) with bioactivity using CoMFA/CoMSIA .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions. Standardize protocols:

- Use CLSI guidelines for bacterial strains.

- Control solvent concentrations (DMSO ≤1% v/v) .

- Statistical Tools : Apply ANOVA to compare datasets; outliers may reflect impurities (validate via HPLC >95% purity) .

Q. How does stereochemistry influence biological activity, and how is enantiomeric purity assessed?

- Chiral Analysis :

- HPLC with Chiral Columns : Resolves (R)- and (S)-enantiomers (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .

- Circular Dichroism (CD) : Detects optical activity differences .

Q. What strategies optimize this compound for structure-activity relationship (SAR) studies?

- Derivatization Approaches :

- Introduce electron-withdrawing groups (e.g., -Cl) at the acetamide position to enhance electrophilicity .

- Modify pyrrolidine’s methyl group to bulkier substituents (e.g., isopropyl) to probe steric effects .

- In Vitro Testing : Enzymatic inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values against targets like proteases .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.